色满-7-甲醛

描述

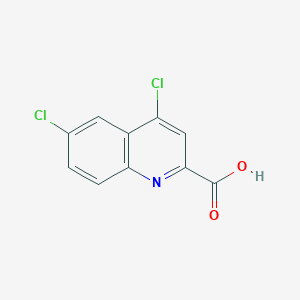

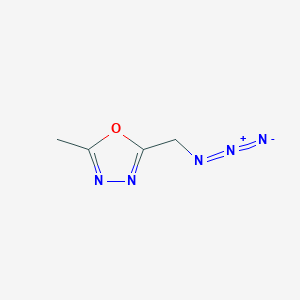

Chromane-7-carbaldehyde, also known as 2,3-dihydrobenzofuran-7-carbaldehyde, is an organic compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 g/mol .

Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular structure of Chromane-7-carbaldehyde is characterized by a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 in the chromanone structure results in significant variations in biological activities .Chemical Reactions Analysis

The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation .Physical And Chemical Properties Analysis

Chromane-7-carbaldehyde has a molecular weight of 162.19 g/mol . The exact values for its density, boiling point, and melting point are not available in the sources .科学研究应用

合成和化学反应

衍生物的合成:色满-7-甲醛已用于合成各种衍生物。例如,3-(二氨基亚甲基)色满-2,4-二酮由 4-氧代-4H-色满-3-甲醛和羟胺合成 (Sosnovskikh & Moshkin, 2010)。

无催化剂合成:使用 3-三氟乙酰基-4H-色满和 4H-色满-3-甲醛,通过苯酚对烯胺的分子内加成,实现了色满型 N,O-缩醛的无催化剂合成 (Osyanin et al., 2020)。

双色满的形成:色满-3-甲醛与氨基酸(如 N-甲基甘氨酸或甘氨酸)反应,通过变形酰曼尼希型反应生成双色满 (Panja et al., 2009)。

共轭加成反应:已经探索了硝基烷烃与 2H-色满-3-甲醛的共轭加成,用于合成高度官能化的色满衍生物 (Yan, 2010)。

在传感和检测中的应用

选择性荧光和比色化学传感器:色满-7-甲醛的色满席夫碱衍生物,例如 7-甲氧基色满-3-甲醛-(吲哚-2-甲酰)腙,已被用作金属离子(如 Al(III))的高选择性荧光和比色化学传感器 (Fan et al., 2014)。

Al3+ 检测探针:合成了 7-甲氧基色满-3-甲醛-(3′4′5′-三甲氧基苯甲酰)腙等化合物,并将其用作在乙醇中选择性检测 Al3+ 的新型荧光探针 (Liu et al., 2020)。

生物相互作用和 DNA 结合

DNA 结合特性:已经合成了 3-甲醛-色满半碳腙的过渡金属配合物,并研究了它们的 DNA 结合特性,显示出作为抗癌药物的潜力 (Li et al., 2010)。

Ln(III) 配合物与 DNA 的相互作用:已经表征了 7-甲氧基色满-3-甲醛-(4'-羟基)苯甲酰腙与 Ln(III) 配合物,显示了它们通过嵌入模式与 DNA 结合的能力,并表现出良好的抗氧化活性 (Wang et al., 2009)。

安全和危害

While specific safety and hazard information for Chromane-7-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Chromone derivatives, including Chromane-7-carbaldehyde, have been recognized as a privileged structure for new drug invention and development. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromone analogs to give leads to the chemistry community .

作用机制

Target of Action

Chromane-7-carbaldehyde primarily targets Candida albicans , a biofilm-forming agent . This compound has been found to significantly inhibit the yeast’s virulence factors .

Mode of Action

Chromane-7-carbaldehyde interacts with its targets by inhibiting the yeast’s virulence factors, including the adherence to buccal epithelial cells and the secretion of phospholipases . It also inhibits the formation of germ tubes and the generation of the hyphal pseudomycelium .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of candida albicans, a biofilm-forming agent . This interference disrupts the yeast’s ability to adhere to surfaces and form biofilms, which are structured microbial communities that offer the producing microorganism a markedly increased resistance to antibiotics and chemical disinfectants .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant inhibitory effects on candida albicans at a minimum inhibitory concentration of 78 μg mL −1 .

Result of Action

The molecular and cellular effects of Chromane-7-carbaldehyde’s action include significant inhibition of the yeast’s virulence factors, adherence to buccal epithelial cells, secretion of phospholipases, formation of germ tubes, and generation of the hyphal pseudomycelium . Despite the compound exhibiting non-significant inhibition of the formation of the Candida biofilm, it completely inhibited the growth of C. albicans in preformed biofilms at 62.5 μg mL −1 .

属性

IUPAC Name |

3,4-dihydro-2H-chromene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKMRRGPTDRTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)